molecular formula C25H20N4O B2951484 1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea CAS No. 1680179-43-4

1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea

Cat. No.: B2951484
CAS No.: 1680179-43-4
M. Wt: 392.462
InChI Key: PKOROKYRNIDSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TrkA-IN-1 is a potent and selective inhibitor of Tropomyosin-related kinase A (TrkA), which is a receptor tyrosine kinase. This compound has shown significant potential in the treatment of pain and various types of cancer due to its ability to inhibit TrkA with high specificity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: TrkA-IN-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of TrkA-IN-1 include various organic solvents, catalysts, and reagents such as halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed: The major products formed from the reactions involving TrkA-IN-1 are typically derivatives with enhanced biological activity or selectivity. These derivatives are often tested for their efficacy in inhibiting TrkA and other related kinases .

Mechanism of Action

TrkA-IN-1 exerts its effects by selectively inhibiting the activity of Tropomyosin-related kinase A (TrkA). Upon binding to TrkA, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, differentiation, and survival, making it a promising candidate for the treatment of cancer and pain .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOROKYRNIDSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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